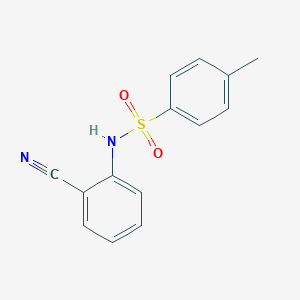![molecular formula C10H10Cl2N2O2 B371198 Ethyl-(2E)-Chlor[(4-Chlorphenyl)hydrazono]acetat CAS No. 27143-09-5](/img/structure/B371198.png)
Ethyl-(2E)-Chlor[(4-Chlorphenyl)hydrazono]acetat
Übersicht
Beschreibung
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate is a chemical compound with the molecular formula C11H13ClN2O2 It is known for its unique structure, which includes a hydrazono group attached to a chlorophenyl ring
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate typically involves the reaction of ethyl chloroacetate with 4-chlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the formation of the hydrazono group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Wirkmechanismus
The mechanism of action of ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Ethyl (2E)-chloro[(4-chlorophenyl)hydrazono]acetate can be compared with other similar compounds, such as:
Ethyl (2E)-2-[(4-chlorophenyl)hydrazono]propanoate: Similar structure but different substituents.
Ethyl (2E)-(4-chlorophenyl)sulfonylacetate: Contains a sulfonyl group instead of a chloro group.
Ethyl (2E)-2-[(4-chlorophenyl)hydrazono]-3-oxo-3-(5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]quinolin-2-y): More complex structure with additional functional groups.
Eigenschaften
IUPAC Name |
ethyl (2E)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3/b14-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJOIKUARWSPEQ-NTEUORMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Nitro(methyl)anilino]benzamide](/img/structure/B371118.png)


![1-[3-(Methylsulfanyl)-2-thienyl]ethanone](/img/structure/B371127.png)
![N-(2-chloroethyl)-N-ethyl-N-[(6-methyl-1-benzothien-3-yl)methyl]amine](/img/structure/B371128.png)

![1-[4-(2-Chlorophenyl)phenyl]ethanone](/img/structure/B371131.png)
![2-Amino-4,4'-bis[(ethoxycarbonyl)amino]-1,1'-biphenyl](/img/structure/B371132.png)





